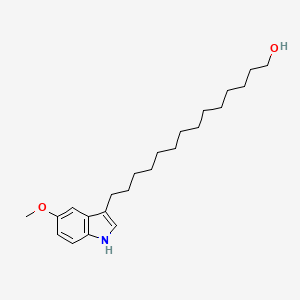methanone CAS No. 660856-40-6](/img/structure/B12540679.png)
[2-(3,5-Dichloroanilino)-1,3-thiazol-5-yl](2-fluorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dichloroanilino)-1,3-thiazol-5-ylmethanone est un composé organique complexe qui comporte un cycle thiazole, un fragment de dichloroaniline et un groupe fluorophényle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 2-(3,5-Dichloroanilino)-1,3-thiazol-5-ylmethanone implique généralement les étapes suivantes :
Formation du cycle thiazole : Cela peut être réalisé par cyclisation de précurseurs appropriés en conditions acides ou basiques.
Fixation du fragment de dichloroaniline : Cette étape implique la substitution nucléophile d’un dérivé de dichloroaniline approprié sur le cycle thiazole.
Introduction du groupe fluorophényle : Cela peut être fait par une réaction de couplage, telle que le couplage de Suzuki ou de Heck, en utilisant des catalyseurs et des conditions appropriés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des versions optimisées des voies de synthèse décrites ci-dessus, en mettant l’accent sur la maximisation du rendement et de la pureté tout en minimisant les coûts et l’impact environnemental. Des techniques telles que la chimie en flux continu et la synthèse automatisée peuvent être utilisées pour améliorer l’efficacité.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, généralement en utilisant des oxydants comme le peroxyde d’hydrogène ou le permanganate de potassium.
Réduction : Des réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile, en fonction des groupes fonctionnels présents.
Réactifs et conditions courantes
Oxydation : Peroxyde d’hydrogène, permanganate de potassium et autres oxydants.
Réduction : Borohydrure de sodium, hydrure de lithium et d’aluminium et autres agents réducteurs.
Substitution : Solvants halogénés, catalyseurs tels que le palladium ou le nickel, et bases ou acides appropriés.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut donner des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines ou des alcools.
Applications de la recherche scientifique
2-(3,5-Dichloroanilino)-1,3-thiazol-5-ylmethanone a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que composé bioactif ayant des propriétés antimicrobiennes ou anticancéreuses.
Médecine : Exploré pour ses effets thérapeutiques potentiels, en particulier dans le développement de nouveaux médicaments.
Industrie : Utilisé dans la production de matériaux avancés ayant des propriétés spécifiques, telles que la conductivité ou la fluorescence.
Applications De Recherche Scientifique
2-(3,5-Dichloroanilino)-1,3-thiazol-5-ylmethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
Le mécanisme d’action de 2-(3,5-Dichloroanilino)-1,3-thiazol-5-ylmethanone implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le composé peut inhiber ou activer ces cibles, entraînant divers effets biologiques. Les voies exactes impliquées dépendent de l’application spécifique et du système biologique étudié.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(3,5-Dichloroanilino)-1,3-thiazol-5-ylmethanone
- 2-(3,5-Dichloroanilino)-1,3-thiazol-5-ylmethanone
- 2-(3,5-Dichloroanilino)-1,3-thiazol-5-ylmethanone
Unicité
La présence du groupe fluorophényle dans 2-(3,5-Dichloroanilino)-1,3-thiazol-5-ylmethanone confère des propriétés uniques, telles qu’une stabilité accrue et des interactions spécifiques avec des cibles biologiques, par rapport à ses analogues avec différents substituants halogénés.
Propriétés
Numéro CAS |
660856-40-6 |
|---|---|
Formule moléculaire |
C16H9Cl2FN2OS |
Poids moléculaire |
367.2 g/mol |
Nom IUPAC |
[2-(3,5-dichloroanilino)-1,3-thiazol-5-yl]-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C16H9Cl2FN2OS/c17-9-5-10(18)7-11(6-9)21-16-20-8-14(23-16)15(22)12-3-1-2-4-13(12)19/h1-8H,(H,20,21) |
Clé InChI |
MUZYDNPSPIXYDT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)C2=CN=C(S2)NC3=CC(=CC(=C3)Cl)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-chloro-N-[(dimethylamino)methylene]-4-Pyridinecarboxamide](/img/structure/B12540620.png)
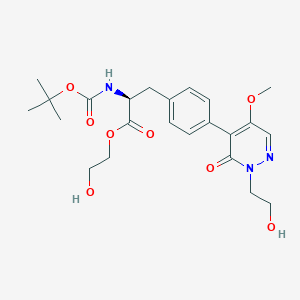

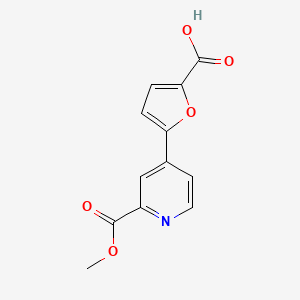
![[1-(Acetylamino)-4-oxo-2,5-cyclohexadienyl]acetonitrile](/img/structure/B12540645.png)
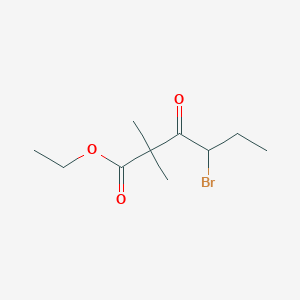
![6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl-, (1R,5S)-](/img/structure/B12540657.png)
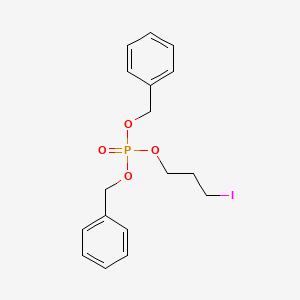

![6-(4-chlorophenyl)-5-methyl-N-(1,3,4-thiadiazol-2-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B12540690.png)
